Cas no 163083-65-6 (methyl 6-methyl-1H-indole-3-carboxylate)

methyl 6-methyl-1H-indole-3-carboxylate structure
163083-65-6 structure
Product Name:methyl 6-methyl-1H-indole-3-carboxylate
CAS-Nr.:163083-65-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD06204260
CID:1107212
PubChem ID:15227700
Update Time:2025-04-20

methyl 6-methyl-1H-indole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-methyl-1H-Indole-3-carboxylic acid methyl ester
    • Methyl 6-methyl-1H-indole-3-carboxylate
    • 6-Methyl-1H-indole-3-Carbocylic acid methyl ester
    • 1H-Indole-3-carboxylic acid, 6-Methyl-, Methyl ester
    • CHEMBL4862520
    • BDBM50577596
    • CS-0048924
    • SCHEMBL6588128
    • DB-064485
    • Methyl 6-Methylindole-3-carboxylate
    • 163083-65-6
    • SY058855
    • AS-53812
    • methyl6-methyl-1H-indole-3-carboxylate
    • AKOS006237634
    • A919898
    • MFCD06204260
    • P17154
    • PB40986
    • methyl 6-methyl-1H-indole-3-carboxylate
    • MDL: MFCD06204260
    • Inchi: 1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3
    • InChI-Schlüssel: NJLDFQYDDBCJGG-UHFFFAOYSA-N
    • Lächelt: O(C)C(C1=CNC2C=C(C)C=CC=21)=O

Berechnete Eigenschaften

  • Genaue Masse: 189.078978594g/mol
  • Monoisotopenmasse: 189.078978594g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 229
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topologische Polaroberfläche: 42.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.212

methyl 6-methyl-1H-indole-3-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M174683-1g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
1g
¥2210.90 2023-09-01
Chemenu
CM148957-1g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 95%+
1g
$262 2023-02-02
eNovation Chemicals LLC
D915770-5g
Methyl 6-Methylindole-3-carboxylate
163083-65-6 95%
5g
$650 2024-07-20
eNovation Chemicals LLC
D586139-1G
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
1g
$235 2023-09-02
eNovation Chemicals LLC
D586139-5G
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 97%
5g
$165 2024-07-21
abcr
AB486700-1 g
Methyl 6-methyl-1H-indole-3-carboxylate; .
163083-65-6
1g
€144.50 2023-04-20
Chemenu
CM148957-5g
methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 95%+
5g
$785 2023-02-02
Ambeed
A317314-100mg
Methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 98%
100mg
$7.0 2025-02-21
Ambeed
A317314-250mg
Methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 98%
250mg
$15.0 2025-02-21
Ambeed
A317314-1g
Methyl 6-methyl-1H-indole-3-carboxylate
163083-65-6 98%
1g
$40.0 2025-02-21

methyl 6-methyl-1H-indole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  4 h, 82 °C
1.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referenz
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Ethanol ,  Chloroform ;  15 min, reflux
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
3.1 Solvents: Acetonitrile ;  4 h, 82 °C
3.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referenz
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Rhodium Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 3 h, 0 °C
1.2 Catalysts: Dabco Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h
Referenz
A general and scalable synthesis of polysubstituted indoles
Tejedor, David; et al, Molecules, 2020, 25(23),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, < 5 °C
2.1 Solvents: Acetonitrile ;  4 h, 82 °C
2.2 Reagents: Oxalic acid Solvents: Dichloromethane ;  1 h, rt
Referenz
A New Method for the Synthesis of 3-Substituted Indoles
Natarajan, Rakesh; et al, Synlett, 2015, 26(17), 2467-2471

methyl 6-methyl-1H-indole-3-carboxylate Raw materials

methyl 6-methyl-1H-indole-3-carboxylate Preparation Products

methyl 6-methyl-1H-indole-3-carboxylate Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:163083-65-6)6-Methylindole-3-Carbocylic acid methyl ester
Bestellnummer:LE2137
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:41
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:163083-65-6)methyl 6-methyl-1H-indole-3-carboxylate
Bestellnummer:A919898
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:11
Preis ($):167.0/586.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:163083-65-6)6-Methylindole-3-Carbocylic acid methyl ester
LE2137
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:163083-65-6)methyl 6-methyl-1H-indole-3-carboxylate
A919898
Reinheit:99%/99%
Menge:5g/25g
Preis ($):167.0/586.0
Email